4,4'-Bis(trimetilacetoxi)benzofenona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone and related compounds involves complex chemical processes. A study by Miyano et al. (1988) highlights the synthesis of a series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, with emphasis on trimethylacetates and isobutyrates, showcasing their potential as inhibitors for human neutrophil elastase (Miyano et al., 1988). Another significant contribution to the synthesis domain is by Rusanov et al. (1996), focusing on the synthesis of 4,4′-bis(4-aminophenoxy)benzophenone starting from chloral and exploring its reactions with aromatic tetracarboxylic acid dianhydrides to obtain various polyimides (Rusanov et al., 1996).

Molecular Structure Analysis

The molecular structure of 4,4'-Bis(trimethylacetoxy)benzophenone and similar compounds has been extensively studied. Ebata et al. (2007) provided insights into the electronic and crystal structures of benzochalcogenophenes, pi-extended heteroarenes, through UV-vis spectra, electrochemical measurements, and X-ray structural analyses, shedding light on their molecular configurations (Ebata et al., 2007).

Chemical Reactions and Properties

4,4'-Bis(trimethylacetoxy)benzophenone participates in a variety of chemical reactions, giving rise to diverse chemical properties. Podkościelny and Kultys (1997) explored the reaction of 4,4′-bis(mercaptomethyl)benzophenone with halogenalkane acids and diols to obtain new monomers, further used to synthesize novel linear polyesters and polyurethanes, highlighting the compound's versatility in forming polymeric materials (Podkościelny & Kultys, 1997).

Physical Properties Analysis

The physical properties of 4,4'-Bis(trimethylacetoxy)benzophenone derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their application in various fields. Banerjee et al. (2002) synthesized novel fluorinated polyimides from 4,4″-bis(aminophenoxy)-3,3″-trifluoromethyl terphenyl, showcasing low water absorption, low dielectric constants, and high thermal stability, indicative of the compound's potential in high-performance materials (Banerjee et al., 2002).

Chemical Properties Analysis

Luque-Ortega et al. (2010) explored benzophenone-derived bisphosphonium salts, including those related to 4,4'-Bis(trimethylacetoxy)benzophenone, for their leishmanicidal activities, targeting the mitochondrial respiratory complex II. This study highlights the compound's bioactivity and its potential application in developing new therapeutic agents (Luque-Ortega et al., 2010).

Aplicaciones Científicas De Investigación

Diodos orgánicos emisores de luz (OLED)

Los derivados basados en benzofenona, como “4,4'-Bis(trimetilacetoxi)benzofenona”, han atraído una atención considerable en el diseño molecular de materiales OLED . Ofrecen ventajas sobre sus contrapartes inorgánicas, facilitando la creación de paneles de iluminación personalizables y contorneados .

Emisores fluorescentes retardados activados térmicamente (TADF)

La benzofenona funciona como un fósforo clásico con alta eficiencia de cruce intersistema . Esto lo convierte en un candidato convincente para un cruce inverso intersistema efectivo, lo que lleva al desarrollo de emisores TADF .

Altas eficiencias cuánticas externas (EQE)

Los compuestos basados en benzofenona pueden convertir excitones tripletes en excitones singletes emisivos a través del cruce inverso intersistema (RISC), logrando EQE excepcionalmente altas .

Materiales huésped en dispositivos OLED

Los compuestos basados en benzofenona se utilizan como materiales huésped en dispositivos OLED . Contribuyen al rendimiento general y la eficiencia de estos dispositivos .

Material emisivo en dispositivos OLED

Además de utilizarse como materiales huésped, los compuestos basados en benzofenona también se utilizan como materiales emisivos en dispositivos OLED . Por ejemplo, se utilizó un emisor adicional en tándem con el material emisivo EA20 para lograr una emisión deseable .

Tratamiento de agua

La benzofenona-4, un derivado de la benzofenona, se ha identificado como un contaminante emergente detectado en plantas de tratamiento de aguas residuales (WWTP)

Propiedades

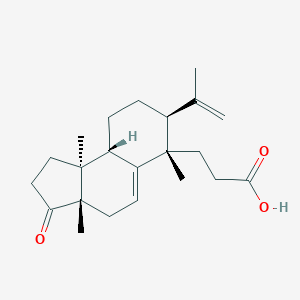

IUPAC Name |

[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGBVWDYRYTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408474 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112004-83-8 | |

| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)